z-d-Glu(obzl)-oh

Vue d'ensemble

Description

The compound z-d-Glu(obzl)-oh is a derivative of D-glutamic acid. It is commonly used in the synthesis of various compounds, particularly in peptide synthesis. The compound is known for its high purity and stability, making it a valuable reagent in both research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of z-d-Glu(obzl)-oh typically involves the protection of the amino group of D-glutamic acid with a benzyloxycarbonyl (Cbz or Z) group and the esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the high purity and yield of the compound .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: z-d-Glu(obzl)-oh can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding oxidized derivatives.

Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding D-glutamic acid derivatives.

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: D-glutamic acid derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Chemical Properties and Structure

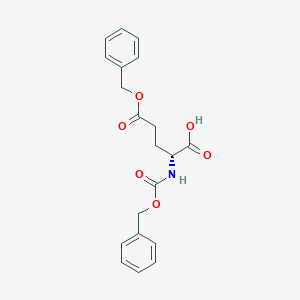

- Molecular Formula : C20H21NO6

- Molecular Weight : 371.4 g/mol

- CAS Number : 65706-99-2

- Synonyms : Cbz-D-Glu-OBzl, N-Cbz-D-glutamic acid alpha-benzyl ester

The compound features a benzyl ester group that enhances its lipophilicity and stability, making it a valuable intermediate in synthetic chemistry.

Applications in Peptide Synthesis

1. Peptide Chain Elongation

Z-D-Glu(OBzl)-OH is utilized in the selective stepwise elongation of peptide chains. It serves as a key building block for synthesizing dipeptides and tripeptides through acylation reactions with protected amino acids. The retention of chirality during these reactions has been demonstrated, allowing for the synthesis of optically pure peptides .

| Peptide Type | Yield (%) | Methodology |

|---|---|---|

| Dipeptides | 65-97 | Acylation with N-protected α-aminoacylbenzotriazoles |

| Tripeptides | Variable | Sequential coupling reactions |

2. Synthesis of Immunoadjuvants

Research indicates that this compound can be transformed into structural analogs of muramyl peptides, which are known for their immunoadjuvant properties. This application is crucial for developing vaccines and enhancing immune responses .

Drug Development

1. NMDA Receptor Modulation

this compound has been explored as a precursor for synthesizing compounds that modulate NMDA receptors, which are vital in neurological research. Variants derived from this compound have shown potential in enhancing synaptic transmission and neuroprotection .

2. Antioxidant Peptides

Recent studies have highlighted the role of peptides synthesized from this compound in exhibiting antioxidant properties. These peptides can mitigate oxidative stress in various cell types, suggesting therapeutic applications in conditions like neurodegeneration and cardiovascular diseases .

Case Studies

Case Study 1: Peptide Synthesis for Drug Discovery

A study demonstrated the efficient synthesis of a novel peptide using this compound as a starting material. The resulting peptide exhibited significant activity against specific cancer cell lines, showcasing the compound's utility in drug discovery .

Case Study 2: NMDA Receptor Modulators

Research focused on derivatives of this compound revealed their ability to selectively activate NMDA receptors in neuronal cultures. This finding supports the potential use of such compounds in treating neurological disorders .

Mécanisme D'action

The mechanism of action of z-d-Glu(obzl)-oh primarily involves its role as a protected amino acid derivative in peptide synthesis. The benzyloxycarbonyl group protects the amino group during the synthesis process, preventing unwanted side reactions. The ester group can be selectively removed under specific conditions, allowing for the incorporation of the amino acid into the growing peptide chain .

Comparaison Avec Des Composés Similaires

- N-Cbz-D-glutamic acid α-benzyl ester

- Boc-Glu(obzl)-oh

- Fmoc-Glu(otbu)-oh

Comparison: z-d-Glu(obzl)-oh is unique due to its specific protection groups, which provide stability and selectivity during peptide synthesis. Compared to other similar compounds, it offers a balance of stability and reactivity, making it a preferred choice in many synthetic applications .

Activité Biologique

Z-D-Glu(OBzl)-OH, also known as Z-D-glutamic acid α-benzyl ester, is a derivative of D-glutamic acid that has garnered attention in various biological studies due to its potential applications in medicinal chemistry and biochemistry. This article provides a detailed overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 371.384 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Melting Point : 100 °C

- LogP : 4.05

These properties indicate that this compound is a relatively hydrophobic compound, which may influence its biological interactions.

Synthesis and Characterization

This compound can be synthesized through various methods involving the protection of the glutamic acid backbone and subsequent esterification with benzyl alcohol. The synthesis typically involves:

- Protection of the carboxyl group.

- Esterification to form the benzyl ester.

- Purification via recrystallization or chromatography.

The synthesis yields have been reported to vary, with yields around 83% for the NCA (N-carboxyanhydride) form of Glu(OBzl) .

This compound exhibits several biological activities that are significant in pharmacological contexts:

- Antimicrobial Activity : Studies have shown that this compound and its analogs possess antibacterial properties against various strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds indicate potent activity, with values as low as 0.1 µg/mL for certain derivatives .

- Neuroprotective Effects : Research has indicated that derivatives of glutamic acid can modulate neurotransmitter systems, particularly in neurodegenerative conditions. This compound may influence glutamate receptors, potentially providing neuroprotective effects in models of excitotoxicity .

Case Studies

- Antibacterial Efficacy : A study demonstrated the antibacterial efficacy of this compound against S. aureus, with an MIC of 0.5 µg/mL compared to standard antibiotics . This suggests its potential as an alternative therapeutic agent.

- Neuroprotective Studies : In vitro assays using neuronal cell lines showed that this compound could reduce oxidative stress markers, indicating a protective effect against cell death induced by glutamate toxicity .

Comparative Biological Activity Table

| Compound | MIC (µg/mL) | Target Organism | Activity Type |

|---|---|---|---|

| This compound | 0.1 | E. coli | Antibacterial |

| This compound | 0.5 | S. aureus | Antibacterial |

| Analog A | 0.2 | Pseudomonas aeruginosa | Antibacterial |

| Analog B | 0.05 | Bacillus subtilis | Antibacterial |

Propriétés

IUPAC Name |

(2R)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,23,24)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIVXHQQTRSWGO-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59486-73-6, 5680-86-4 | |

| Record name | 5-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]-D-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59486-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.